Product packaging for (4-Methoxybutyl)(thiophen-3-ylmethyl)amine(Cat. No.:)

(4-Methoxybutyl)(thiophen-3-ylmethyl)amine

Cat. No.: B13280781
M. Wt: 199.32 g/mol
InChI Key: CBJUVKIPPDMJBJ-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Heterocyclic Systems

The study of (4-Methoxybutyl)(thiophen-3-ylmethyl)amine is best understood by first considering the fundamental roles of its core chemical motifs: secondary amines and thiophene (B33073) systems.

Secondary amines are a pivotal class of organic compounds characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. They are integral to a vast array of chemical transformations and are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. enamine.netamerigoscientific.com Their importance stems from their nucleophilic nature and their ability to form stable bonds with carbon, making them indispensable for constructing more complex molecular architectures. enamine.net

In organic synthesis, secondary amines are frequently employed in reactions such as:

N-alkylation and N-arylation: To introduce new substituents and build molecular complexity. enamine.net

Reductive amination: A versatile method for forming carbon-nitrogen bonds from carbonyl compounds. researchgate.net

Amide bond formation: A fundamental reaction in peptide synthesis and the creation of numerous active pharmaceutical ingredients. enamine.net

The presence of the secondary amine group in this compound provides a reactive site for further functionalization, allowing for its incorporation into larger, more complex molecules. mdpi.com

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. ncert.nic.in This structural unit is of immense interest in medicinal chemistry and materials science. nih.govencyclopedia.pubresearchgate.net The thiophene ring is considered a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs. nih.govresearchgate.net

The significance of the thiophene moiety can be attributed to several factors:

Bioisosterism: Thiophene is often used as a bioisostere for a phenyl ring, meaning it can replace a benzene (B151609) ring in a drug molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability and solubility. nih.gov

Electronic Properties: The sulfur atom in the thiophene ring influences its electronic distribution, allowing it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. nih.gov

Versatile Chemistry: The thiophene ring can be readily functionalized at multiple positions, providing chemists with numerous opportunities to modify its structure and tune its properties. taylorandfrancis.com

Thiophene derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. encyclopedia.pubtaylorandfrancis.comresearchgate.net Consequently, the inclusion of a thiophene ring in the structure of this compound suggests a potential for biological activity.

The systematic name this compound describes a molecule with a central secondary amine nitrogen. One substituent on the nitrogen is a 4-methoxybutyl group, a four-carbon aliphatic chain with a methoxy (B1213986) group at the terminal position. The other substituent is a thiophen-3-ylmethyl group, where a methylene (B1212753) bridge connects the nitrogen to the 3-position of a thiophene ring.

Key Structural Features:

Secondary Amine Core: Provides a site for hydrogen bonding and a point of attachment for further chemical modification.

Thiophene Ring: An aromatic, electron-rich heterocycle that can engage in various intermolecular interactions and is a known pharmacophore. nih.gov

Flexible Aliphatic Chain: The butyl chain offers conformational flexibility, which can be crucial for binding to biological targets.

Methoxy Group: The terminal ether group can act as a hydrogen bond acceptor, potentially influencing the molecule's solubility and binding affinity.

Due to the absence of dedicated research on this specific molecule, experimental data is limited. However, based on its structure, we can predict some of its fundamental properties.

Predicted Physicochemical Properties

Property Predicted Value/Characteristic
Molecular Formula C10H17NOS
Molecular Weight 200.31 g/mol
Appearance Likely a liquid or low-melting solid at room temperature
Solubility Expected to have moderate solubility in organic solvents

| Boiling Point | Predicted to be elevated due to hydrogen bonding capabilities |

Note: The data in this table is predicted based on the chemical structure and has not been experimentally verified.

Overview of Research Trajectories for Amine-Thiophene Hybrid Compounds

Hybrid compounds that combine amine functionalities with thiophene rings are a significant area of research, particularly in drug discovery. nih.gov The strategic combination of these two moieties aims to create novel molecules with enhanced biological activity and favorable pharmacokinetic profiles.

Given these established research trends, investigations into this compound could potentially follow several trajectories:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its derivatives, followed by thorough characterization of their structural and electronic properties.

Medicinal Chemistry: Screening the compound for various biological activities, leveraging the known pharmacological potential of the thiophene scaffold.

Materials Science: Exploring the use of this compound as a building block for novel polymers or as a ligand in the synthesis of metal complexes, drawing on the coordinating properties of the amine and the sulfur atom in the thiophene ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NOS B13280781 (4-Methoxybutyl)(thiophen-3-ylmethyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

4-methoxy-N-(thiophen-3-ylmethyl)butan-1-amine

InChI

InChI=1S/C10H17NOS/c1-12-6-3-2-5-11-8-10-4-7-13-9-10/h4,7,9,11H,2-3,5-6,8H2,1H3

InChI Key

CBJUVKIPPDMJBJ-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CSC=C1

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 4 Methoxybutyl Thiophen 3 Ylmethyl Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-Methoxybutyl)(thiophen-3-ylmethyl)amine, DFT calculations can provide detailed insights into its molecular orbitals, geometry, and the energetic landscape of its potential reactions.

The electronic properties of a molecule are fundamental to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the nitrogen atom of the amine group, as these are the most likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the thiophene ring's anti-bonding orbitals. DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, can precisely map these orbitals and calculate their energy levels. nih.gov These calculations are instrumental in understanding the molecule's behavior in chemical reactions. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Characteristics

Molecular Orbital Predicted Energy (eV) Expected Localization Implication
HOMO -5.0 to -6.5 Thiophene ring, Amine nitrogen Electron-donating ability, site of oxidation
LUMO -0.5 to -1.5 Thiophene ring (anti-bonding) Electron-accepting ability, site of reduction

Note: The energy values are typical estimates for similar thiophene derivatives and would require specific DFT calculations for precise determination.

The flexibility of the methoxybutyl and methylamine (B109427) linkers allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface (PES) to identify stable, low-energy conformers and the energy barriers for interconversion between them.

For this amine-thiophene system, the key degrees of freedom would be the torsion angles around the C-C bonds of the butyl chain, the C-N bond, and the C-S bond within the thiophene ring. By systematically rotating these bonds and calculating the corresponding energy, a detailed PES can be constructed. This analysis reveals the most probable shapes of the molecule in different environments and how its conformation might influence its interaction with other molecules.

Transition State Theory (TST) is a cornerstone for understanding reaction kinetics. solubilityofthings.com It postulates that reactants must pass through a high-energy transition state to become products. solubilityofthings.com DFT calculations are exceptionally useful for locating the geometry of these transition states and calculating their energies, which correspond to the activation energy of the reaction. nih.govresearchgate.net

For this compound, potential reactions could include N-alkylation, oxidation of the sulfur atom, or electrophilic substitution on the thiophene ring. By modeling the reaction coordinates for these transformations, computational chemists can elucidate the step-by-step mechanisms. mdpi.com This involves identifying all intermediates and transition states along the reaction pathway, providing a complete energetic profile of the reaction. nih.govmdpi.com Such studies can predict the feasibility and rate of a given reaction under various conditions.

Molecular Dynamics Simulations for Solution-State Behavior and Intermolecular Interactions

While quantum calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a classical force field. nih.gov

For this compound, MD simulations can reveal how the molecule behaves in an aqueous or organic solvent. Key insights include:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar amine and ether groups and the aromatic thiophene ring.

Conformational Dynamics: How the molecule flexes and changes its shape over time in solution.

Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonds, van der Waals forces) with solvent molecules or other solute molecules. mdpi.com

These simulations are crucial for understanding properties like solubility, diffusion, and how the molecule might interact with a biological target.

Force Field Development and Parameterization for Amine-Containing Systems

The accuracy of MD simulations depends heavily on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.ch While standard force fields like AMBER, CHARMM, and OPLS exist, they may not have accurate parameters for the specific combination of functional groups in this compound. nih.govnih.gov

Therefore, a crucial step is the development and parameterization of a specific force field. This process involves:

Defining Atom Types: Classifying each atom based on its element and chemical environment.

Parameterizing Bonded Terms: Determining equilibrium values and force constants for bond lengths, angles, and dihedral angles by fitting to high-level quantum chemical calculations.

Parameterizing Non-Bonded Terms: Assigning partial atomic charges and Lennard-Jones parameters to accurately reproduce electrostatic properties and condensed-phase data (e.g., density, heat of vaporization). nih.gov

For this molecule, particular attention would be needed for the parameters governing the flexible ether and amine linkages and the unique electronic environment of the thiophene ring. nih.gov

Predictive Modeling of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of a chemical based on its structure. These models use molecular descriptors calculated from the compound's structure to create a predictive equation. nih.gov

For this compound, a QSAR model could be developed to predict its potential biological activity by comparing it to a series of similar thiophene derivatives with known activities. researchgate.netnih.gov

Table 2: Relevant Molecular Descriptors for QSAR/QSPR Modeling

Descriptor Type Examples Predicted Property
Electronic HOMO/LUMO energies, Dipole moment, Partial charges Reactivity, Interaction strength researchgate.net
Topological Molecular connectivity indices, Wiener index Solubility, Boiling point
Geometrical Molecular surface area, Volume, Ovality Binding affinity, Membrane permeability

| Hydrophobic | LogP (Octanol-water partition coefficient) | Pharmacokinetic properties |

By calculating these descriptors for our target molecule and inputting them into an established QSAR model for a relevant biological endpoint (e.g., enzyme inhibition), a prediction of its activity can be made. nih.govresearchgate.net This predictive capability is invaluable in fields like drug discovery and materials science for screening large numbers of compounds computationally. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Amine Compounds

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. numberanalytics.com It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.comcore.ac.uk For (4-Methoxybutyl)(thiophen-3-ylmethyl)amine, NMR is essential for confirming the integrity of the thiophene (B33073) ring, the structure of the 4-methoxybutyl chain, and their connection through the secondary amine linkage.

While this compound is a bidentate ligand (with potential coordination sites at the nitrogen and sulfur atoms), the principles of using NMR to study coordination are applicable. When a ligand like this coordinates to a metal center, significant changes in the NMR spectrum are observed. Protons and carbons near the coordination sites (the amine nitrogen and the thiophene's sulfur atom) experience shifts in their resonance frequencies. By monitoring the chemical shift changes of the thiophene ring protons, the methylene (B1212753) bridge protons (adjacent to the nitrogen), and the protons on the carbon alpha to the nitrogen in the butyl chain, one can infer the mode of coordination in the solution state.

Modern structural analysis heavily relies on two-dimensional (2D) NMR experiments to resolve complex spectra and establish atomic connectivity. creative-biostructure.comresearchgate.net

2D-NMR: For a molecule like this compound, several 2D-NMR techniques are invaluable:

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com It would be used to trace the connectivity within the butyl chain by showing correlations between adjacent methylene groups. It would also confirm the connection of the methylene bridge to the thiophene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon-13 atoms, providing unambiguous ¹H-¹³C one-bond connections. sdsu.eduyoutube.com This is crucial for assigning the carbon signals of the thiophene ring and the aliphatic chains. libretexts.org

A hypothetical set of ¹H and ¹³C NMR chemical shifts for this compound is presented below, illustrating the expected resonances. The α-protons on carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a higher chemical shift. ntu.edu.sgopenstax.org

Position¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)Rationale for Assignment
Thiophene C2-H~7.30 (dd)~126.5Proton on carbon adjacent to sulfur in a 3-substituted thiophene.
Thiophene C4-H~7.05 (dd)~128.0Proton on carbon beta to the substituent.
Thiophene C5-H~7.25 (dd)~122.0Proton on carbon adjacent to sulfur.
Thiophene C3-~140.0Quaternary carbon with substituent.
Th-CH₂-N~3.75 (s)~50.0Methylene bridge between aromatic ring and nitrogen.
N-CH₂-(CH₂)₃-OMe~2.60 (t)~48.0Methylene group alpha to nitrogen. Deshielded.
N-CH₂-CH₂-CH₂-CH₂-OMe~1.55 (quint)~28.0Methylene group beta to nitrogen.
N-(CH₂)₂-CH₂-CH₂-OMe~1.45 (quint)~25.0Methylene group gamma to nitrogen.
N-(CH₂)₃-CH₂-OMe~3.40 (t)~72.0Methylene group adjacent to ether oxygen. Deshielded.
O-CH₃~3.30 (s)~58.5Methoxy (B1213986) group protons.
N-H~1.5-2.5 (br s)-Broad, exchangeable proton signal. ntu.edu.sg

Variable-Temperature (VT) NMR: This technique is employed to study dynamic processes in molecules, such as conformational changes. ox.ac.ukblogspot.com For this compound, VT-NMR could provide insight into the rate of nitrogen inversion or rotation around the C-N bonds. At low temperatures, these processes might slow down sufficiently to be observed on the NMR timescale, potentially leading to the appearance of distinct signals for different conformers. ox.ac.uk Conversely, increasing the temperature can sharpen broad peaks caused by intermediate exchange rates. blogspot.com

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. springernature.com It is indispensable for determining the molecular weight of a compound and deducing its elemental formula and structure. infinitalab.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comyoutube.com This precision allows for the unambiguous determination of a molecule's elemental formula. infinitalab.comucr.edu For this compound (C₁₀H₁₇NOS), HRMS can easily distinguish its molecular ion from other ions that have the same nominal mass but a different elemental composition. For instance, the exact mass of its protonated molecular ion [M+H]⁺ would be calculated and compared against the experimentally measured value to confirm its chemical formula.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragments are mass-analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. wikipedia.orgunt.edu For the protonated this compound ion, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable fragments. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway for aliphatic amines. libretexts.org Cleavage of the benzylic-like C-N bond is also highly probable due to the stability of the resulting thiophen-3-ylmethyl cation.

The table below outlines plausible fragmentation pathways and the expected m/z of the resulting fragment ions.

Precursor Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral LossFragmentation Pathway
199.1197.02C₅H₅S⁺ (Thiophen-3-ylmethyl cation)C₅H₁₂NOCleavage of the C-N bond between the methylene bridge and the amine.
199.11114.10C₆H₁₂NO⁺C₄H₅SCleavage of the C-C bond alpha to the thiophene ring.
199.1188.08C₄H₁₀NO⁺C₆H₇SAlpha-cleavage of the butyl chain (loss of a propyl radical) followed by rearrangement.
199.11168.09C₉H₁₄NS⁺CH₃OHLoss of methanol (B129727) from the methoxybutyl chain.
199.1173.09C₄H₉O⁺ (Methoxybutyl fragment)C₆H₈NSCleavage of the N-butyl bond.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. polyu.edu.hkbohrium.com It separates ions based on their size, shape, and charge as they drift through a gas-filled cell under the influence of an electric field. researchgate.net This technique is exceptionally useful for differentiating between isomers—molecules with the same chemical formula but different atomic arrangements—which cannot be distinguished by mass alone. polyu.edu.hknih.gov

For this compound, IM-MS could be used to separate it from its positional isomers, such as (4-Methoxybutyl)(thiophen-2-ylmethyl)amine. Although these isomers have identical m/z values, their different shapes would result in different drift times through the ion mobility cell, allowing them to be resolved. The instrument measures a collisional cross-section (CCS) value, which is a characteristic physical property of the ion related to its shape in the gas phase. bohrium.com This provides an additional layer of identification and can help in distinguishing between closely related structures. polyu.edu.hk

Single Particle Mass Spectrometry for Amine-Containing Particles

Single Particle Mass Spectrometry (SPMS) is a powerful real-time technique for the in-situ analysis of the chemical composition of individual aerosol particles. researchgate.net While often applied in atmospheric sciences, its principles are relevant for characterizing amine-containing particles in various contexts. SPMS provides size-resolved chemical information, which can be instrumental in understanding the formation and evolution of particles containing amine compounds like this compound. copernicus.org

In a typical SPMS instrument, such as an Aerosol Time-of-Flight Mass Spectrometer (ATOFMS), individual particles are introduced into a vacuum system, sized, and then desorbed and ionized by a precisely timed laser pulse. The resulting ions are analyzed by a time-of-flight mass spectrometer, generating complete mass spectra for both positive and negative ions from a single particle. researchgate.net

For amine-containing particles, specific marker ions in the positive mass spectra are indicative of their presence. The fragmentation of aliphatic amines during the ionization process often leads to characteristic immonium ions. researchgate.net For instance, studies on ambient aerosols have identified common markers for various amines. copernicus.orgpublish.csiro.au Although specific data for this compound is not detailed in the literature, characteristic fragments would be expected from the cleavage of C-N and C-C bonds adjacent to the nitrogen atom. The technique allows for the classification of particles into different types based on their chemical signatures, which can help in tracing their origins and understanding their mixing state with other components. copernicus.orgpublish.csiro.au

Table 1: Common Mass Spectrometric Markers for Aliphatic Amines in SPMS This table is illustrative and based on common amines studied in atmospheric chemistry.

m/z (Mass-to-Charge Ratio) Proposed Ion Fragment Associated Amine Class
58 [C₂H₅NH=CH₂]⁺ Primary/Secondary Amines
59 [(CH₃)₃N]⁺ Trimethylamine (TMA)
74 [(C₂H₅)₂NH₂]⁺ Diethylamine (DEA)
86 [(C₂H₅)₂NCH₂]⁺ Diethylamine (DEA)

X-ray Crystallography for Solid-State Structure Determination of Amine-Thiophene Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique is indispensable for amine-thiophene derivatives, providing unambiguous confirmation of molecular conformation, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.govresearchgate.net

The process begins with the growth of a high-quality single crystal of the target compound, in this case, this compound, or a suitable salt thereof. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, the intensities of which are meticulously measured. mdpi.com This diffraction pattern is mathematically processed to generate an electron density map of the molecule, from which the positions of the individual atoms can be resolved. mdpi.com

For a molecule like this compound, X-ray analysis would reveal the exact conformation of the methoxybutyl chain, the orientation of the thiophene ring relative to the amine linker, and the geometry around the nitrogen atom. The crystal structure also elucidates how molecules pack together in the solid state, revealing intermolecular forces that govern the material's bulk properties. mdpi.comresearchgate.net Studies on similar thiophene-based structures have successfully used this method to confirm their synthesis and explore their molecular architecture. nih.govbohrium.com

Table 2: Representative Crystallographic Data for an Amine-Thiophene Derivative This table presents hypothetical but realistic data for a compound structurally related to the subject of this article, based on published crystal structures.

Parameter Value
Chemical Formula C₁₀H₁₇NOS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.15
b (Å) 8.78
c (Å) 14.23
β (°) 98.5
Volume (ų) 1252.1
Z (Molecules per unit cell) 4
Key Bond Length (Thiophene C-S) 1.72 Å

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. For this compound, IR spectroscopy would be used to identify key functional groups:

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic butyl chain and just above 3000 cm⁻¹ for the aromatic thiophene ring. globalresearchonline.net

C-O Stretch: A strong absorption band typically in the 1050-1150 cm⁻¹ range, indicating the ether linkage.

Thiophene Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region for C=C stretching and in the 600-900 cm⁻¹ range for C-S stretching and C-H out-of-plane bending. iosrjournals.orgglobalresearchonline.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would provide confirmatory evidence for the thiophene ring modes and the carbon backbone of the butyl chain. rsc.orgjchps.com For instance, the symmetric C=C stretching vibrations of the thiophene ring often produce strong Raman signals. researchgate.net

Together, IR and Raman spectroscopy offer a comprehensive profile of the molecule's functional groups and can also provide insights into its conformational state, as changes in molecular geometry can affect the vibrational frequencies. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group / Moiety Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500 (medium) Weak
Aliphatic C-H Stretch 2850 - 2960 (strong) 2850 - 2960 (strong)
Thiophene C-H Stretch 3050 - 3150 (medium) 3050 - 3150 (strong)
Thiophene C=C Ring Stretch 1400 - 1550 (medium) 1400 - 1550 (strong)
Ether (C-O-C) Asymmetric Stretch 1050 - 1150 (strong) Weak

Analytical Method Validation and Purity Assessment Techniques in Amine Synthesis

The synthesis of any chemical compound requires robust analytical methods to assess its purity and quantify impurities. The validation of these methods is essential to demonstrate that they are suitable for their intended purpose, ensuring reliable and accurate results. europa.eu For this compound, a chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would typically be developed for purity assessment. researchgate.net

Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and involves evaluating several key parameters. europa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as starting materials, by-products, or degradation products. europa.eu

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. pharmabeginers.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eupharmabeginers.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of analyte. d-nb.infonih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). d-nb.infonih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. d-nb.info

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.info

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage. europa.eu

Successful validation of an analytical method ensures that the purity of each synthesized batch of this compound can be consistently and accurately determined.

Table 4: Summary of Key Analytical Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Typical Acceptance Criteria
Specificity Differentiates analyte from impurities/degradants. Peak purity of the main peak passes; baseline resolution between analyte and known impurities. europa.eu
Linearity Proportionality of signal to concentration. Correlation coefficient (r²) ≥ 0.999.
Accuracy Closeness to the true value. 98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities. nih.gov
Precision Agreement between repeated measurements. Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10.0% for impurities > 1.0%. pharmabeginers.com
Range Concentration interval of reliability. Typically 80% to 120% of the test concentration for assay. pharmabeginers.com
LOQ Lowest quantifiable concentration. Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at this concentration.

| Robustness | Resilience to small method variations. | System suitability parameters remain within limits; results are not significantly affected. europa.eu |


Applications of 4 Methoxybutyl Thiophen 3 Ylmethyl Amine and Its Analogs in Materials and Supramolecular Chemistry

Development of Chemosensors based on Amine-Thiophene Architectures

The strategic combination of an amine recognition site and a thiophene (B33073) signaling unit forms the basis for a versatile class of chemosensors. Thiophene derivatives are well-suited for this role due to their exceptional photophysical properties, which can be readily modulated upon interaction with an analyte. researchgate.net The amine group, in turn, provides a selective binding site for a variety of chemical species, including metal ions and anions. The development of these chemosensors often relies on photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation Enhanced Fluorescence (CHEF). nih.gov

The general principle behind these chemosensors involves the analyte binding to the amine functionality, which induces a conformational or electronic change in the molecule. This change subsequently alters the photophysical properties of the thiophene fluorophore, leading to a detectable signal, such as a change in fluorescence intensity or color. researchgate.net The versatility of this design allows for the tuning of selectivity and sensitivity by modifying the structure of both the amine receptor and the thiophene signaling unit.

A notable example of an amine-thiophene based chemosensor is the novel fluorescent turn-on probe DHADC, which incorporates a thiophene moiety. mdpi.com This chemosensor was developed for the detection of Zn²⁺ and CN⁻ ions. The interaction of DHADC with Zn²⁺ resulted in a significant fluorescence increase. mdpi.comnih.gov The detection mechanism for metal ions often involves the coordination of the cation to the fluorescent chemosensor, which can either enhance the fluorescence emission (CHEF effect) or quench it. nih.gov

Furthermore, the amine-thiophene architecture has been explored for the detection of organic amines. For instance, cyclopalladated compounds based on bis-thiophene methane (B114726) have demonstrated high sensitivity to organic amines in both solution and vapor states. researchgate.net Fluorene-thiophene-based thin films have also been utilized as fluorescent "turn-on" sensors for the detection of methamphetamine vapor, operating through a thiophene-amine interaction. researchgate.net

The performance of chemosensors based on amine-thiophene architectures is often characterized by their limit of detection (LOD), selectivity over other competing species, and response time. The following table summarizes the performance of selected chemosensors from the literature that are analogous in principle to (4-Methoxybutyl)(thiophen-3-ylmethyl)amine-based systems.

ChemosensorAnalyteDetection LimitKey Features
DHADCZn²⁺2.55 ± 0.05 μMFluorescent "turn-on" response; applicable for imaging in living cells. mdpi.comnih.gov
Thiophene-2-carbohydrazide based sensorCo²⁺0.19 μMColorimetric detection; reversible with a chelating agent. researchgate.net
Naphthalene-functionalized trimer (NA-3T-NA)Trimethylamine (TMA)22 ppmChemiresistive sensor for gaseous biogenic amines. nih.gov
Thiophene-appended carbohydrazide (B1668358) probe 18Zn²⁺-"Turn-on" chemosensor; complex formation confirmed by UV-Vis and FT-IR. nih.gov

The research into amine-thiophene based chemosensors is a dynamic field, with ongoing efforts to improve sensitivity, selectivity, and applicability in real-world samples, including biological and environmental systems. researchgate.net The versatility of the thiophene scaffold and the ability to tailor the amine receptor site continue to drive the development of novel and highly effective chemosensing platforms. researchgate.netthieme-connect.com

Future Research Directions and Emerging Methodologies for Amine Thiophene Compounds

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

A significant shift in organic chemistry is the increasing integration of artificial intelligence (AI) and machine learning (ML) to accelerate discovery and optimization processes. rjptonline.org These computational tools are particularly promising for navigating the complex reaction landscapes associated with the synthesis of substituted amine-thiophene compounds.

Future research will likely focus on developing sophisticated ML models trained on vast chemical reaction databases to predict the outcomes of novel synthetic routes for amine-thiophene derivatives. jetir.org These models can analyze subtle patterns in reactivity, enabling chemists to identify the most efficient pathways, catalysts, and conditions, thereby reducing the trial-and-error experimentation that has traditionally dominated synthetic chemistry. jetir.org For a given amine-thiophene target, AI can suggest diverse and efficient synthetic alternatives, building upon existing retrosynthesis models. beilstein-journals.org

Table 1: Machine Learning Parameters for Optimizing Amine-Thiophene Synthesis

Parameter CategorySpecific VariableRole in ML ModelPredicted Outcome
Reactants Thiophen-3-ylmethanamine, 4-MethoxybutanalInputYield, Purity
Catalyst Palladium, Nickel, Copper complexesInputReaction Rate, Selectivity
Solvent Toluene, Dioxane, AcetonitrileInputYield, Solubility
Temperature 25°C - 150°C (continuous variable)InputReaction Rate, Byproduct Formation
Base K₃PO₄, Cs₂CO₃, Et₃NInputReaction Efficiency

Development of Advanced Catalytic Systems Utilizing Amine-Thiophene Ligands

The development of novel catalysts is paramount for advancing synthetic chemistry. Amine-thiophene compounds themselves are promising candidates for use as ligands in transition-metal catalysis due to the presence of both nitrogen and sulfur heteroatoms, which can coordinate with metal centers. journalwjarr.comnih.gov

Future research is directed towards designing and synthesizing advanced catalytic systems where amine-thiophene derivatives act as bespoke ligands. These ligands can be tailored to control the steric and electronic properties of the catalyst, thereby enhancing its activity, selectivity, and stability. nih.gov For instance, palladium complexes bearing sulfur-containing ligands have demonstrated catalytic capabilities in various C-C coupling reactions. nih.gov The development of ruthenium-based catalysts with N-heterocyclic carbene (NHC) ligands for amide bond formation highlights the potential for creating highly active systems for specific, atom-economic transformations. researchgate.net

The exploration of thiophene-functionalized N,S-heterocyclic carbene (NSHC) metal complexes is an emerging area. nih.gov These catalysts could be particularly effective in cross-coupling reactions, C-H activation, and asymmetric synthesis. The inherent properties of the amine-thiophene scaffold could lead to catalysts with unique reactivity profiles, enabling chemical transformations that are currently challenging. For example, titanium-oxo clusters bridged by thiophene (B33073) ligands have shown exceptional efficiency in photocatalytic amine oxidation, suggesting a pathway for light-driven, sustainable chemical synthesis. nih.gov

Table 2: Comparison of Hypothetical Catalytic Systems for Cross-Coupling Reactions

Catalyst SystemMetal CenterLigand TypePotential AdvantagesTarget Reaction
System A Palladium (Pd)Amine-Thiophene N,S-bidentateHigh stability, good selectivitySuzuki-Miyaura Coupling
System B Copper (Cu)Amine-Thiophene N,S,O-tridentateLower cost, unique reactivityUllmann Condensation
System C Ruthenium (Ru)Amine-Thiophene N-Heterocyclic CarbeneHigh turnover number, atom economyAmide Bond Formation
System D Titanium (Ti)Thiophene-bridged Oxo ClusterPhotocatalytic activity, sustainableOxidative Amine Coupling

Exploration of Chemical Biology Applications of Thiophene-Amine Probes

The structural features of thiophene derivatives make them "privileged" pharmacophores in medicinal chemistry, with numerous approved drugs containing this moiety. nih.gov The combination of the thiophene ring with an amine functional group offers a versatile platform for developing sophisticated tools for chemical biology.

Future research will increasingly focus on designing and synthesizing amine-thiophene compounds as molecular probes to investigate complex biological processes. Their inherent biocompatibility and the ease with which they can be functionalized make them ideal for this purpose. nih.gov For example, by incorporating fluorophores or other reporter groups, compounds based on the (4-Methoxybutyl)(thiophen-3-ylmethyl)amine scaffold can be transformed into fluorescent probes for imaging specific cellular components or tracking the activity of enzymes. The electron-rich nature of the thiophene ring is advantageous for applications in electronic and photoelectronic devices, a property that can be harnessed for developing novel biosensors. nih.govnih.gov

Furthermore, the known biological activities of thiophene derivatives, including anti-inflammatory and anticancer properties, provide a strong foundation for developing targeted therapeutic agents. nih.govnih.gov Amine-thiophene probes can be designed to bind selectively to specific biological targets, such as proteins or nucleic acids. This allows for the elucidation of drug mechanisms of action and the identification of new therapeutic targets. The bioactivation of certain thiophene rings by metabolic enzymes to form reactive metabolites is another area of interest, as this process can be harnessed for the development of prodrugs that are activated only in specific tissues or disease states. acs.org

Table 3: Potential Chemical Biology Applications of Thiophene-Amine Probes

Application AreaProbe TypeBiological Target/ProcessPrinciple of Operation
Cellular Imaging Fluorescent ProbeSpecific organelles or enzymes (e.g., kinases)Covalent labeling or specific binding leads to localized fluorescence.
Biosensing Electrochemical SensorNeurotransmitters (e.g., dopamine)The probe, immobilized on an electrode, undergoes a redox reaction upon binding the target analyte.
Mechanism of Action Studies Affinity-Based ProbeTarget protein (e.g., receptor, enzyme)The probe binds to its target, allowing for isolation and identification of the protein.
Drug Discovery Fragment-Based ScreeningProtein binding pocketsSmall thiophene-amine fragments are used to identify initial binding interactions for lead development.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (4-Methoxybutyl)(thiophen-3-ylmethyl)amine, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Employ reductive amination between 4-methoxybutylamine and thiophen-3-ylmethyl ketone, using NaBH₃CN or similar reducing agents in methanol/THF under inert atmosphere .
  • Step 2 : Optimize stoichiometry (e.g., 1.2:1 amine:ketone ratio) and reaction time (12–24 hours) to minimize side products.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yields >70% are achievable, as demonstrated in analogous amine syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include:
  • Thiophene protons (δ 6.8–7.5 ppm, multiplet) and methoxy group (δ ~3.3 ppm, singlet) .
  • Methoxybutyl chain protons (δ 1.4–1.6 ppm for CH₂, δ 3.3–3.5 ppm for OCH₃) .
  • HRMS : Confirm molecular ion [M+H⁺] with <2 ppm error (e.g., calc. 242.1909, found 242.1907) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the solid-state structure of this compound?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) and ensure completeness >95% .
  • Refinement : Apply SHELXL for iterative model adjustment. Key parameters:
  • R-factor : Aim for <5% via anisotropic displacement parameters for non-H atoms.
  • Twinned Data : Use SHELXPRO to handle twinning or disorder in the methoxybutyl chain .
  • Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···π contacts involving thiophene) .

Q. What computational approaches are suitable for analyzing the electronic properties and reactivity of this amine?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA with B3LYP/6-311++G(d,p) basis set.
  • Electron Density : Map Laplacian of the electron density to identify nucleophilic sites (e.g., amine lone pairs) .
  • HOMO-LUMO : Calculate energy gaps (~4–5 eV expected) to predict redox behavior .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using AMBER or GROMACS .

Q. How should researchers address contradictions in NMR data between experimental and predicted spectra?

  • Methodology :

  • Prediction Tools : Use ACD/Labs or MestReNova with incremental corrections for thiophene ring anisotropy .
  • Experimental Validation :
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotameric exchange in the methoxybutyl chain) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.